Methyl 2-cyano-2-ethylbutanoate
Overview
Description
Methyl 2-cyano-2-ethylbutanoate is a chemical compound with the molecular formula C8H13NO2 . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of esters like this compound can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of this compound consists of a carbon backbone with a cyano group (-CN) and an ester group (-COOCH3). The molecular weight of this compound is 155.2 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Psychotropic Compounds : Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a compound related to Methyl 2-cyano-2-ethylbutanoate, has been synthesized for the study of its psychotropic activity. This synthesis involved a reaction with a Grignard reagent, producing diastereoisomeric forms important for the creation of benzo[h]quinazolines, a class of compounds with potential pharmacological activities (Grigoryan et al., 2011).
Aroma Compound Studies in Fruits : this compound is closely related to 2-methylbutanoate esters, which are key contributors to fruit aromas. Research has investigated the biosynthetic pathways of these esters in apples, indicating their significance in fruit flavor profiles (Rowan et al., 1996).
Combustion and Fuel Research : Studies on methylbutanol, which shares a similar structure to this compound, have provided insights into its use as an alternative fuel. This includes detailed analysis of its combustion characteristics, offering potential applications in biofuel technologies (Park et al., 2015).
Chemical Analysis and Sensory Evaluation
- Study of Wine Aroma : Compounds structurally related to this compound, such as ethyl 2-methylbutanoate, have been studied for their impact on the aroma of wine. This research provides insights into the sensory characteristics and concentration levels of these compounds in different wine types (Lytra et al., 2014).
Renewable Chemicals and Fuels
- Biofuel Production : Research on isobutanol dehydration, closely related to this compound, explores its conversion to isobutylene, a valuable platform molecule for synthesizing renewable chemicals and fuels (Taylor et al., 2010).
Mechanism of Action
Mode of Action
Methyl 2-cyano-2-ethylbutanoate has been found to directly permeabilize the inner mitochondrial membrane, inhibiting electron transport and inducing apoptosis . This suggests that the compound interacts with its targets, leading to changes in the mitochondrial membrane’s permeability and subsequently affecting cellular processes such as energy production and cell survival .
Biochemical Pathways
Given its impact on the mitochondrial membrane, it can be inferred that the compound may influence pathways related to energy metabolism and cell death .
Result of Action
The primary result of this compound’s action is the induction of apoptosis, or programmed cell death . By permeabilizing the inner mitochondrial membrane, the compound disrupts normal cellular functions, leading to cell death . This could potentially have therapeutic implications, particularly in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .
Properties
IUPAC Name |
methyl 2-cyano-2-ethylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-4-8(5-2,6-9)7(10)11-3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBVFZQQDWUXFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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